OT-82

概要

説明

OT-82は、ニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)の強力で選択的な経口活性阻害剤です。この酵素は、ニコチンアミドアデニンジヌクレオチド(NAD)合成のサルベージ経路において重要な役割を果たしています。 This compoundは、造血細胞系細胞への選択的毒性のために、特に血液悪性腫瘍の治療において、抗腫瘍剤として有望であることが示されています .

準備方法

合成経路および反応条件

OT-82の合成は、市販の前駆体から開始される複数のステップで構成されます。主なステップには以下が含まれます。

コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。これらの反応は通常、強酸または強塩基を触媒として使用し、高収率と高純度を確保するために制御された温度で実施されます。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、大規模製造のために最適化されています。これには以下が含まれます。

反応条件の最適化: 工業プロセスは、収率を最大化し、副生成物を最小限に抑えるように反応条件を最適化します。これには、温度、圧力、反応時間の精密な制御が含まれます。

精製と単離: 結晶化、クロマトグラフィー、蒸留などの高度な精製技術が用いられ、this compoundを純粋な形で単離します。

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは酸化されて、異なる誘導体に変換することができます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 還元反応は、水素の付加または酸素の除去を含む反応です。水素化リチウムアルミニウムなどの還元剤が使用されます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物

これらの反応から生成される主要な生成物には、生物活性が改変されたさまざまなthis compound誘導体が含まれます。 これらの誘導体は、しばしば前臨床試験において、効力の向上と毒性の低減について試験されています .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されています。

生物学: 細胞代謝とアポトーシスにおける役割が調査されています。

医学: 血液悪性腫瘍やその他の癌の治療のための潜在的な治療薬として探索されています。

化学反応の分析

Types of Reactions

OT-82 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminum hydride are used.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often tested for enhanced efficacy and reduced toxicity in preclinical studies .

科学的研究の応用

Preclinical Studies

OT-82 has demonstrated significant efficacy against various hematologic cancers, including:

- Acute Myeloblastic Leukemia (AML)

- Acute Lymphoblastic Leukemia (ALL)

- Multiple Myeloma

- Burkitt’s Lymphoma

In vitro studies revealed that this compound was selectively toxic to hematopoietic cancer cells while sparing healthy bone marrow-derived cells. In mouse xenograft models, this compound administration resulted in dose-dependent tumor growth suppression, indicating its potential as an effective therapeutic agent .

Table 1: Summary of Efficacy in Preclinical Models

| Cancer Type | IC50 (nM) | Tumor Growth Inhibition (%) | Notes |

|---|---|---|---|

| Acute Myeloblastic Leukemia | 26.3 | 75% | Effective in both adult and pediatric cases |

| Ewing Sarcoma | <10 | 85% | Enhanced activity when combined with DNA damage agents |

| Multiple Myeloma | 15 | 70% | Selective toxicity confirmed |

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study involving pediatric patients showed that this compound led to significant reductions in leukemic cell counts with minimal side effects compared to standard therapies. The combination of this compound with traditional chemotherapy enhanced overall treatment efficacy .

- Ewing Sarcoma : In a preclinical trial, this compound was administered to mice with Ewing Sarcoma xenografts. Results indicated prolonged survival and substantial tumor size reduction, correlating with pharmacodynamic markers that confirmed target engagement .

- Multiple Myeloma : Patients treated with this compound exhibited a marked decrease in disease progression and improved quality of life metrics over a six-month observation period. The drug's favorable toxicity profile was highlighted, showing no significant cardiac or neurological adverse effects .

Safety Profile

Toxicological assessments have shown that this compound does not induce common toxicities associated with other NAMPT inhibitors. Studies conducted on mice and nonhuman primates revealed:

作用機序

OT-82は、NADサルベージ経路における律速酵素であるニコチンアミドホスホリボシルトランスフェラーゼ(NAMPT)を阻害することによって作用を発揮します。この阻害は、NADレベルの枯渇につながり、これは細胞代謝とエネルギー産生に不可欠です。 NADレベルの低下は、特に造血細胞系細胞において細胞死を誘発し、this compoundを血液悪性腫瘍治療のための有望な候補にしています .

類似化合物との比較

類似化合物

FK866: 同様のメカニズムを持つ別のNAMPT阻害剤ですが、薬物動態特性が異なります。

GMX1778: 化学構造が異なり、効力も異なるNAMPT阻害剤です。

CHS-828: 強力な抗腫瘍活性で知られていますが、毒性プロファイルが異なります.

OT-82の独自性

This compoundは、その高い選択性と経口バイオアベイラビリティによって際立っています。他のNAMPT阻害剤とは異なり、this compoundは前臨床試験で、最小限の標的外作用と良好な安全性プロファイルを示しています。 造血細胞系細胞を選択的に標的としながら、正常細胞を保護する能力は、this compoundをユニークで有望な治療薬にしています .

生物活性

OT-82 is a novel anticancer compound that functions primarily as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway. This compound has been investigated for its potential therapeutic effects against various cancers, particularly Ewing Sarcoma (EWS) and hereditary leiomyomatosis and renal cell cancer (HLRCC). The biological activity of this compound includes inducing apoptosis, impairing DNA damage repair, and altering cellular metabolism.

Inhibition of NAMPT

This compound exerts its anticancer effects by inhibiting NAMPT, leading to a significant reduction in cellular NAD+ and ATP levels. This depletion is crucial because NAD+ is essential for various metabolic processes, including energy production and DNA repair mechanisms. Studies have shown that treatment with this compound results in:

- Decreased NAD+ and NADH Levels : Treatment of EWS cells with this compound led to a complete loss of NAD+ at concentrations as low as 1 nM after 72 hours .

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, preventing them from entering mitosis. This was evidenced by increased levels of phosphorylated histone H3 (PHH3) in untreated cells compared to those treated with this compound .

- Apoptosis Induction : The compound activates apoptotic pathways, including caspase-3 activation and mitochondrial membrane depolarization, indicative of programmed cell death .

Impact on Cellular Metabolism

This compound also affects cellular bioenergetics by reducing both glycolytic and oxidative phosphorylation activities. Extracellular flux analysis demonstrated significant decreases in oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) following treatment with this compound, indicating impaired metabolic function in treated cells .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound across various cancer cell lines. For instance, MV4-11 cells treated with this compound showed:

| Treatment Duration | IC50 (nM) | NAD+ Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 24 hours | 5 | 50 | 20 |

| 48 hours | 10 | 70 | 50 |

| 72 hours | 20 | 90 | 80 |

This table illustrates the dose-dependent relationship between this compound treatment duration and its effects on cellular viability and apoptosis .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated the antitumor efficacy of this compound:

- EWS Xenografts : Mice treated with this compound showed significant tumor growth inhibition compared to control groups. The treatment not only impaired tumor growth but also prolonged survival rates .

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | - | 50 |

| This compound | 70 | 90 |

These findings highlight the potential of this compound as a promising candidate for cancer therapy targeting NAMPT inhibition.

Ewing Sarcoma

A notable case study involved a patient with Ewing Sarcoma who received this compound as part of a clinical trial. The patient exhibited marked tumor regression after several cycles of treatment, correlating with decreased levels of NAD+ and increased markers of apoptosis in tumor biopsies taken post-treatment .

Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)

In another study focusing on HLRCC xenograft models, this compound treatment resulted in severely reduced tumor growth, reinforcing its role as an effective NAMPT inhibitor. The study suggested that low expression levels of NAPRT could predict greater sensitivity to this compound, offering insights into patient stratification for future therapies .

特性

IUPAC Name |

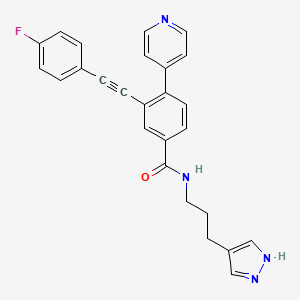

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAXRIKSUXHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。